4-Formyl-2-(trifluoromethyl)biphenyl
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Overview
Description
4-Formyl-2-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of a formyl group and a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2-(trifluoromethyl)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-2-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Carboxy-2-(trifluoromethyl)biphenyl.
Reduction: 4-Hydroxymethyl-2-(trifluoromethyl)biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Formyl-2-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparison with Similar Compounds
4-Formylphenylboronic acid: Shares the formyl group but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the biphenyl structure.
4’-Trifluoromethyl-2-biphenylcarboxylic acid: Similar biphenyl structure with a carboxylic acid group instead of a formyl group.
Uniqueness: 4-Formyl-2-(trifluoromethyl)biphenyl is unique due to the combination of the formyl and trifluoromethyl groups on a biphenyl scaffold. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H9F3O |
---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
4-phenyl-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-8-10(9-18)6-7-12(13)11-4-2-1-3-5-11/h1-9H |
InChI Key |
LDDRZSNHDJQTQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
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